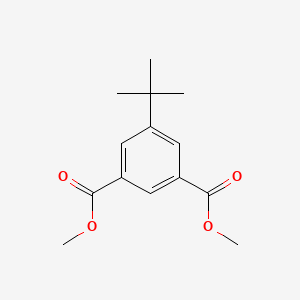

Dimethyl 5-tert-butylisophthalate

Beschreibung

Dimethyl 5-tert-butylisophthalate (CAS: 57556-31-7) is an ester derivative of isophthalic acid featuring a tert-butyl substituent at the 5-position of the benzene ring. This compound is structurally characterized by two methyl ester groups at the 1- and 3-positions and a bulky tert-butyl group at the 5-position, which confers unique steric and electronic properties. It serves as a critical intermediate in organic synthesis, particularly in the preparation of ebselen analogs, which exhibit antioxidant and cytotoxic activities . The tert-butyl group enhances lipophilicity, influencing solubility and reactivity in cross-coupling and substitution reactions.

Eigenschaften

IUPAC Name |

dimethyl 5-tert-butylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEMMBGHLUCOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346942 | |

| Record name | Dimethyl 5-tert-butylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16308-65-9 | |

| Record name | Dimethyl 5-tert-butylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-5-tert-butylisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 5-tert-butylisophthalate can be synthesized by esterifying 5-tert-butylisophthalic acid with methanol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and a dehydrating agent to a reactor containing 5-tert-butylisophthalic acid. The reaction mixture is then heated, and the product is purified through distillation or crystallization .

Analyse Chemischer Reaktionen

Reaction Conditions

-

Reagents : Methanol, 5-tert-butylisophthalic acid, and a dehydrating agent (e.g., phosphorus oxychloride).

-

Catalysts : Acid catalysts such as sulfuric acid may also be used.

-

Temperature : The reaction is generally conducted under reflux conditions at around 65°C for several hours.

Yields and Efficiency

The yield of dimethyl 5-tert-butylisophthalate from this reaction can reach up to 72% under optimal conditions, indicating a relatively efficient synthesis process .

Chemical Reactions Involving this compound

This compound can undergo various chemical reactions, which include hydrolysis, reduction, and electrophilic aromatic substitution.

Hydrolysis

Hydrolysis of this compound can occur under acidic or basic conditions, reverting it back to the parent acid:

-

Conditions : Acidic (HCl) or basic (NaOH) media.

Reduction

The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride:

Electrophilic Aromatic Substitution

The tert-butyl group on the aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents:

-

Common Electrophiles : Halogens (Br, Cl), nitro groups (NO₂), etc.

-

Conditions : Typically requires a Lewis acid catalyst.

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Hydrolysis | This compound + H₂O (Acid/Base) | 5-tert-butylisophthalic acid + Methanol |

| Reduction | This compound + LiAlH₄ | 5-tert-butylisophthalyl alcohol |

| Electrophilic Substitution | This compound + Electrophile | Substituted derivatives |

Materials Science

This compound serves as a monomer in the production of polyesters and other polymers due to its ability to form strong ester linkages.

Pharmaceutical Development

The structural features of this compound make it a potential candidate for drug development, particularly in designing pharmaceuticals that require specific steric and electronic properties.

Wissenschaftliche Forschungsanwendungen

Materials Science

Polymer Synthesis:

Dimethyl 5-tert-butylisophthalate serves as a monomer in the synthesis of polyesters and other polymers. Its incorporation into polymer chains can enhance thermal stability and modify crystallization behavior. For instance, studies have shown that incorporating 5-tert-butyl isophthalic units into poly(ethylene terephthalate) can decelerate crystallization processes, affecting the material's physical properties .

Table: Properties of Polymers with this compound

| Property | Poly(ethylene terephthalate) | Copolyester with 5-tert-butyl isophthalic acid |

|---|---|---|

| Crystallization Half-time | Baseline | Increased by approximately 10 times |

| Melting Temperature | ~250°C | Varies based on composition |

| Thermal Stability | Standard | Enhanced due to steric hindrance |

Organic Synthesis

Intermediate for Complex Molecules:

this compound acts as an important intermediate in organic synthesis. It participates in various chemical reactions including esterification, hydrolysis, and substitution reactions. This versatility allows for the creation of more complex organic molecules which are essential in different chemical industries .

Case Study: Synthesis of Pharmaceutical Compounds

In a study focusing on drug delivery systems, this compound was utilized as a building block for creating coatings for stents. The compound's structural features contributed to improved biocompatibility and drug release profiles .

Pharmaceuticals

Potential Drug Development:

Due to its unique chemical structure, this compound has potential applications in drug development. Its ability to form stable complexes with various active pharmaceutical ingredients may enhance their solubility and bioavailability .

Environmental Science

Degradation Studies:

Research has indicated that this compound may play a role in the degradation pathways of certain plasticizers and environmental pollutants. Understanding its behavior in environmental matrices can help in assessing its impact on ecosystems and human health .

Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Plasticizer Degradation | Identified as a degradation product |

| Ecotoxicological Assessment | Low toxicity levels observed in aquatic systems |

Wirkmechanismus

The mechanism of action of dimethyl 5-tert-butylisophthalate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a building block, participating in esterification, hydrolysis, and substitution reactions. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The following table compares key properties of dimethyl 5-tert-butylisophthalate with its substituted analogs:

Biologische Aktivität

Dimethyl 5-tert-butylisophthalate (CAS No. 16308-65-9) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound is an isophthalate derivative characterized by the presence of two methyl groups and a tert-butyl group on the aromatic ring. Its molecular formula is . The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that dimethyl isophthalates, including this compound, exhibit various biological activities, particularly in the context of toxicity and endocrine disruption. The following sections summarize key findings related to its biological effects.

Toxicological Profile

- Endocrine Disruption : this compound has been implicated in endocrine disruption, similar to other phthalates. Studies suggest that it may interfere with hormone signaling pathways, although specific data on this compound is limited compared to more widely studied phthalates like DEHP (di(2-ethylhexyl) phthalate) .

- Cytotoxicity : Research has shown that certain isophthalates can induce cytotoxic effects in various cell lines. For instance, a study indicated that exposure to dimethyl isophthalates resulted in increased cell death in human liver cells, highlighting potential hepatotoxicity .

- Reproductive Effects : As with many phthalate esters, there are concerns regarding reproductive toxicity. While direct studies on this compound are sparse, related compounds have demonstrated adverse effects on reproductive health in animal models .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Case Study on Cytotoxic Effects : A study published in the Journal of Environmental Science examined the cytotoxic effects of several dimethyl isophthalates, including this compound, on human liver cell lines. The results indicated a dose-dependent increase in cell death at concentrations above 50 µM, suggesting significant hepatotoxic potential .

- Endocrine Disruption Analysis : A comprehensive review highlighted the role of phthalates in endocrine disruption, referencing studies that link exposure to reproductive health issues. Although specific data on this compound was limited, the review emphasized the need for further investigation into its endocrine-modulating properties .

- Comparative Toxicology : Research comparing various phthalates found that while some exhibited clear toxicological profiles, others like this compound require more focused studies to elucidate their specific risks and mechanisms of action .

Q & A

Q. What are the established synthetic routes for Dimethyl 5-tert-butylisophthalate?

The compound is commonly synthesized via esterification of 5-tert-butylisophthalic acid with methanol under acidic catalysis. Alternatively, bromoselanyl derivatives of the ester have been used as intermediates in synthesizing ebselen analogs, involving nucleophilic substitution or oxidative coupling reactions . Key variables include reaction temperature (typically 60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., H₂SO₄ or TsOH).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the ester groups and tert-butyl substituent. The bulky tert-butyl group may cause splitting in aromatic proton signals due to steric hindrance. Mass spectrometry (MS) verifies molecular weight (MW: 250.3 g/mol), while Fourier-transform infrared (FTIR) identifies ester carbonyl stretches (~1720 cm⁻¹). X-ray crystallography, using software like SHELXL , can resolve crystal structures if single crystals are obtainable.

Q. What safety protocols are recommended for handling this compound?

Refer to safety data sheets (SDS) for phthalate analogs, which highlight acute toxicity risks (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in sealed containers away from oxidizers. Waste disposal must comply with local regulations for organic esters .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yield optimization involves:

- Catalyst screening : Acidic resins (e.g., Amberlyst) may reduce side reactions vs. liquid acids.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Gradual heating (e.g., reflux with Dean-Stark trap) improves esterification efficiency. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progress. Recent studies report ~75–85% yields under optimized conditions .

Q. What experimental strategies resolve discrepancies in NMR data caused by the tert-butyl group?

The tert-butyl group’s steric effects can broaden or split aromatic signals. Strategies include:

- Variable-temperature NMR : Reduces signal broadening at higher temps (e.g., 50°C).

- Deuteration : Exchangeable protons (e.g., OH in precursors) are deuterated to simplify spectra.

- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping peaks. Computational modeling (e.g., DFT) may also predict chemical shifts for comparison .

Q. How does the tert-butyl substituent influence oxidative stability in catalytic applications?

The electron-donating tert-butyl group enhances steric protection of the ester’s aromatic core, reducing susceptibility to electrophilic attack. In oxidation studies of similar phthalates, bulky substituents delay degradation pathways (e.g., hydroxylation). Accelerated aging tests under UV/ozone exposure, paired with GC-MS analysis, can quantify stability differences .

Q. What mechanisms explain the role of this compound in antioxidant synthesis?

As a precursor to ebselen analogs, the compound’s selenylated derivatives act as glutathione peroxidase mimics. The tert-butyl group stabilizes radical intermediates during peroxide decomposition. Kinetic studies (e.g., stopped-flow spectroscopy) and density functional theory (DFT) calculations are used to probe catalytic cycles and transition states .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s toxicity profile?

- Source evaluation : Prioritize studies using OECD guidelines (e.g., acute oral toxicity tests in rodents).

- Dose-response analysis : Compare NOAEL/LOAEL values across studies; discrepancies may arise from metabolic differences (e.g., hydrolysis rates in vivo).

- In silico tools : Use QSAR models (e.g., EPA’s TEST) to predict toxicity endpoints and validate experimental data .

Q. What methodologies reconcile variability in catalytic efficiency across studies?

Standardize assay conditions (pH, temperature, substrate concentration) and use reference catalysts (e.g., ebselen) for benchmarking. Statistical tools (e.g., ANOVA) identify significant variables. Collaborative inter-laboratory studies improve reproducibility .

Tables

Table 1 : Key Physicochemical Properties of Dimethyl 5-tert-Butylisophthalate

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 250.3 g/mol | MS |

| Melting Point | 98–102°C | DSC |

| LogP | ~3.2 (predicted) | QSPR |

| Solubility (Water) | <0.1 mg/mL | Shake-flask |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted acid precursor | Incomplete esterification | Acid-base extraction |

| Di-ester byproducts | Over-alkylation | Column chromatography |

| Solvent residues | Poor purification | Rotary evaporation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.